Cas no 22682-29-7 (2-methylbenzophenone)
2-methylbenzophenone structure
Product Name:2-methylbenzophenone
Número CAS:22682-29-7
MF:C15H14O
Megavatios:210.271064281464
CID:912436
Update Time:2024-06-14
2-methylbenzophenone Propiedades químicas y físicas
Nombre e identificación
-
- 2-methylbenzophenone
- 2-PHENYL CARBONYL TOLUENE
- 2,3'-Dimethylbenzophenon
- 2,3'-Dimethyl-benzophenon
- 2,3'-dimethylbenzophenone
- 2,3'-dimethyl-benzophenone
- 3-methyl-3'-(trifluoromethyl)diphenylamine
- AGN-PC-00KIMH
- Benzenamine, N-(3-methylphenyl)-3-(trifluoromethyl)-
- CTK3E5107
- dimethyl-2,3' benzophenone
- m-Tolyl-(3-trifluormethyl-phenyl)-amin
- m-tolyl-(3-trifluoromethyl-phenyl)-amine
- m-tolyl-(o-tolyl)methanone
- SureCN9070348
- 2-PHENYL TOLYL KETONE
- O-METHYLBENZOPHENONE
- Methanone, (2-methylphenyl)(3-methylphenyl)-
- (2-Methylphenyl)(3-methylphenyl)methanone
-
- Renchi: 1S/C15H14O/c1-11-6-5-8-13(10-11)15(16)14-9-4-3-7-12(14)2/h3-10H,1-2H3
- Clave inchi: KWSGMNYAGVBFIB-UHFFFAOYSA-N
- Sonrisas: C(C1=CC=CC=C1C)(C1=CC=CC(C)=C1)=O
Atributos calculados
- Calidad precisa: 210.10452
Propiedades experimentales
- Denso: 1.083 g/mL at 25 °C(lit.)
- Punto de fusión: -18 °C
- Punto de ebullición: 125-127 °C0.3 mm Hg(lit.)
- Punto de inflamación: >230 °F
- índice de refracción: n20/D 1.5958(lit.)
- PSA: 17.07
2-methylbenzophenone Literatura relevante
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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